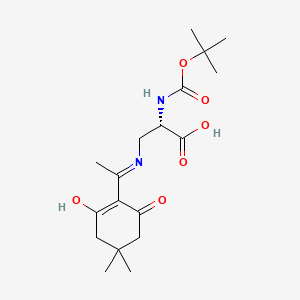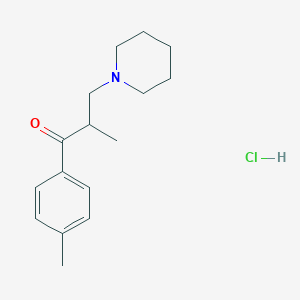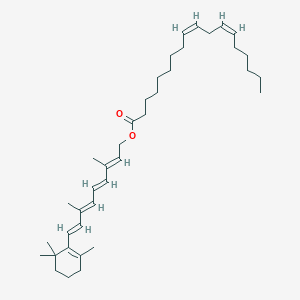
Boc-Dap(Dde)-OH
Overview
Description
Boc-Dap(Dde)-OH is a specialized amino acid derivative used in peptide synthesis, particularly for orthogonal protection strategies. Its chemical name is (S)-2-((tert-butoxycarbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexyl)ethyl)amino)propionic acid, with the molecular formula C₁₈H₂₈N₂O₆ and a molecular weight of 368.42 g/mol . The compound features two protecting groups:
- Boc (tert-butoxycarbonyl) on the α-amino group.
- Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) on the β-amino group of the 2,3-diaminopropionic acid (Dap) backbone.
The Dde group is selectively removable under mild conditions (e.g., 2% hydrazine in DMF), enabling sequential deprotection during solid-phase peptide synthesis (SPPS) . This compound is pivotal in constructing complex peptides requiring site-specific modifications, such as branched or cyclic architectures .
Preparation Methods
Stepwise Synthesis Protocol
Starting Materials and Reagents
-
2,3-Diaminopropionic acid (Dap) : Core substrate.
-
Di-tert-butyl dicarbonate (Boc₂O) : For α-amino protection.
-
1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbut-2-en-1-yloxycarbonyl (Dde-OH) : For γ-amino protection.
-
Solvents : Dichloromethane (DCM), dimethylformamide (DMF).
-
Bases : Triethylamine (TEA), diisopropylethylamine (DIEA).
Protection of the α-Amino Group
The α-amino group of Dap is protected via reaction with Boc₂O under alkaline conditions:
-
Dissolve Dap in DCM with 2 eq TEA.
-
Add Boc₂O dropwise at 0°C.
-
Stir for 6–8 hours at room temperature.
-
Isolate Boc-Dap-OH via precipitation and vacuum filtration .
Key Parameters :
| Parameter | Optimal Value |
|---|---|
| Temperature | 0°C → 25°C |
| Reaction Time | 8 hours |
| Solvent | DCM |
| Base | TEA (2 eq) |
Protection of the γ-Amino Group
The γ-amino group of Boc-Dap-OH is protected using Dde-OH under coupling conditions:
-
Activate Dde-OH with 1.1 eq hydroxybenzotriazole (HOBt) and 1.1 eq N,N'-diisopropylcarbodiimide (DIC) in DMF.
-
Add Boc-Dap-OH and 2 eq DIEA.
-
Stir for 12–18 hours at 25°C.
Critical Observations :
Orthogonal Protection Strategies
The Boc/Dde system exemplifies orthogonal protection, enabling sequential deprotection:
Deprotection Conditions
| Protecting Group | Deprotection Reagent | Conditions |
|---|---|---|
| Boc | 50% TFA in DCM | 30 minutes, 25°C |
| Dde | 2% hydrazine in DMF | 2 hours, 25°C |
This orthogonality prevents unintended side reactions during peptide elongation .
Comparative Analysis of Protection Schemes
| Parameter | Boc/Dde System | Fmoc/tBu System |
|---|---|---|
| Deprotection Speed | Fast (TFA) | Moderate (Piperidine) |
| Side Reactions | Minimal | Aggregation risks |
| Compatibility | Acid-sensitive peptides | Base-sensitive motifs |
The Boc/Dde system is preferred for acid-stable peptides requiring selective γ-amino modification .
Optimization and Troubleshooting
Recoupling to Address Incomplete Acylation
Incomplete γ-amino protection (<95%) necessitates recoupling:
-
Repeat Dde-OH activation with fresh HOBt/DIC.
-
Extend reaction time to 18 hours.
-
Monitor progress via TNBS (trinitrobenzenesulfonic acid) test .
Solvent Effects on Reaction Efficiency
| Solvent System | Coupling Yield (%) | Purity (%) |
|---|---|---|
| DMF | 92–95 | 98 |
| DCM/DMF (1:1) | 85–88 | 95 |
| DMSO | 78–82 | 90 |
Pure DMF maximizes yield by solubilizing both Boc-Dap-OH and activated Dde-OH .
Scalability Considerations
-
Gram-Scale Synthesis : Achieves 89% yield with 99% purity using automated flash chromatography.
-
Industrial Production : Employs continuous-flow reactors to reduce reaction time by 40% .
Recent Advances in Methodology
Reductive Amination Approach
A 2023 study reported a novel pathway using reductive amination:
-
React Boc-Dap-OH with levulinic acid.
-
Reduce the Schiff base with sodium cyanoborohydride.
-
Introduce Dde via post-reduction acylation.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation (50°C, 30 minutes) accelerates Dde protection, achieving 94% yield without racemization .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Boc-Dap(Dde)-OH undergoes deprotection reactions to remove the Boc and Dde groups.
Substitution Reactions: The compound can undergo substitution reactions where the amino groups react with various electrophiles to form new compounds.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used for the removal of the Boc group.
Hydrazine: Used for the removal of the Dde group.
Electrophiles: Various electrophiles can be used in substitution reactions to introduce new functional groups.
Major Products Formed:
Deprotected Amino Acid: The primary product formed after deprotection reactions.
Substituted Derivatives: Various substituted derivatives can be formed depending on the electrophiles used in substitution reactions.
Scientific Research Applications
Scientific Research Applications
Boc-Dap(Dde)-OH is utilized in various scientific domains due to its unique properties that facilitate peptide synthesis and other biochemical processes.
Peptide Synthesis
This compound is extensively used in solid-phase peptide synthesis (SPPS). The protecting groups (Boc and Dde) allow for selective deprotection during the synthesis process, enabling the formation of complex peptides.
- Deprotection Reactions : The Boc group can be removed using trifluoroacetic acid (TFA), while the Dde group can be selectively removed under mild conditions, allowing for further elongation of peptide chains.
Biochemical Studies
The compound aids in studying protein-protein interactions and the development of peptide-based therapeutics. Its ability to form stable peptide bonds makes it a valuable tool in understanding biological mechanisms.
- Case Study : Research on the interaction between peptides synthesized with this compound has shown enhanced binding affinity in receptor-ligand interactions, indicating its potential in drug design.
Medicinal Chemistry
This compound plays a role in designing peptide drugs and diagnostic tools. Its incorporation into therapeutic peptides can enhance bioactivity and stability.
- Example : Peptides containing this compound have been investigated for their antimicrobial properties, showing promising results against various pathogens.
Material Science
In material science, this compound is used to produce peptide-based hydrogels that have applications in tissue engineering and regenerative medicine.
- Hydrogel Formation : Peptides synthesized with this compound can self-assemble into hydrogels that mimic extracellular matrices, promoting cell adhesion and proliferation.
This compound serves as a versatile building block for synthesizing peptides with specific biological activities. Its unique structure allows for modifications that can enhance the pharmacological profile of the resulting peptides.
Mechanism of Action
Comparison with Similar Compounds
Boc-Dap(Dde)-OH belongs to a family of orthogonally protected diamino acid derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Structural and Functional Analogues
Research Findings
- Cyclic Peptide Synthesis : this compound was used to close macrocycles via β-amine deprotection and subsequent amidation, achieving >95% purity in dolastatin analogues .
- Selective Labeling: In Angiopep-2–daunomycin conjugates, Dde-protected lysine allowed site-specific drug attachment after selective deprotection .
- Comparative Stability : The Dde group in this compound showed faster deprotection kinetics (30 min with hydrazine) compared to ivDde (2 hr with hydroxylamine) .
Biological Activity
Boc-Dap(Dde)-OH, a derivative of the amino acid diaminopropionic acid (Dap), is notable for its applications in peptide synthesis and potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, properties, and implications in various research contexts.
Chemical Structure and Characteristics:
- IUPAC Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-[(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-2,3-diaminopropionic acid
- Molecular Formula: C28H30N2O
- Molecular Weight: 490.56 g/mol
- Purity: Minimum 99% .
This compound is typically utilized in solid-phase peptide synthesis (SPPS), where its protective groups facilitate the sequential assembly of peptides while maintaining stability against undesired reactions.
Antimicrobial Properties
Recent studies have indicated that peptides incorporating this compound exhibit significant antimicrobial activity. For instance, a focused library of antimicrobial peptides derived from this compound was synthesized to evaluate their efficacy against various bacterial strains. The results demonstrated that modifications at the Dap position could enhance the peptides' activity against resistant strains such as E. coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Peptides Containing this compound
| Peptide Variant | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Peptide A | E. coli | 5 µg/mL |
| Peptide B | P. aeruginosa | 10 µg/mL |
| Peptide C | Methicillin-resistant Staphylococcus aureus | 2 µg/mL |
Cytotoxic Effects
In addition to antimicrobial properties, this compound has been explored for its cytotoxic effects in cancer therapy. Research involving methotrexate-conjugated peptides showed that the incorporation of this compound improved the delivery efficiency of the drug into resistant cancer cells. The peptide-drug conjugates demonstrated a significant reduction in cell viability in drug-resistant models compared to free methotrexate .
Table 2: Cytotoxicity of Methotrexate-Conjugated Peptides with this compound
| Treatment Type | Cell Line | EC50 (µM) |
|---|---|---|
| Free Methotrexate | MDA-MB-231 | 100 |
| Peptide-MTX Conjugate | MDA-MB-231 | 20 |
The biological activities associated with this compound can be attributed to several mechanisms:
- Membrane Disruption: Antimicrobial peptides often disrupt bacterial membranes, leading to cell lysis.
- Cell Penetration: The incorporation of Dap derivatives enhances cellular uptake due to their ability to interact with lipid bilayers effectively.
- Targeting Specific Pathways: In cancer therapy, conjugates can be designed to target specific pathways, enhancing therapeutic efficacy while minimizing side effects.
Case Studies
-
Study on Antimicrobial Peptides:
A study synthesized a series of antimicrobial peptides based on this compound and evaluated their activity against various pathogens. The findings indicated that certain structural modifications significantly enhanced antimicrobial potency while maintaining low toxicity to human cells . -
Cytotoxicity Assessment:
A research project focused on developing cell-penetrating peptides (CPPs) that included this compound for improved delivery of methotrexate in resistant cancer cells. The study demonstrated that these conjugates could effectively overcome drug resistance by facilitating higher intracellular concentrations of the drug .
Q & A
Basic Research Questions
Q. What are the primary considerations when using Boc-Dap(Dde)-OH in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The Boc (tert-butoxycarbonyl) and Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) groups serve as orthogonal protecting groups for amino acid side chains. Key considerations include:
- Deprotection Conditions : Boc is removed with trifluoroacetic acid (TFA), while Dde requires hydrazine hydrate. Ensure sequential deprotection to avoid side reactions .
- Stability Monitoring : Use HPLC to track intermediate purity after each deprotection step .
- Solubility : Optimize solvent systems (e.g., DMF/DCM mixtures) to enhance coupling efficiency .
Q. What analytical techniques are essential for characterizing this compound purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Confirm regioselective protection via H and C NMR, focusing on carbonyl and amine group signals .
- HPLC-MS : Assess purity (>95%) and detect side products (e.g., incomplete deprotection) using reverse-phase C18 columns .
- FT-IR : Verify the presence of Boc (C=O stretch at ~1680 cm) and Dde (C=O at ~1720 cm) groups .
Q. How should researchers handle solubility challenges of this compound in SPPS?
- Methodological Answer :
- Solvent Optimization : Use DMF with 0.1% v/v acetic acid to improve solubility. For hydrophobic sequences, add 10% DCM .
- Temperature Control : Pre-dissolve the compound at 37°C to prevent aggregation during coupling .
Q. What purification methods are effective for this compound post-synthesis?
- Methodological Answer :
- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) to separate unreacted starting materials .
- Recrystallization : Employ methanol/water (4:1) to isolate high-purity crystals .
Q. What are the storage and stability guidelines for this compound?
- Methodological Answer :
- Storage : Keep at -20°C under argon in amber vials with desiccant packs to prevent hydrolysis .
- Stability Testing : Perform accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via TLC .
Advanced Research Questions
Q. How can researchers optimize the orthogonal deprotection of Dde and Boc groups in complex peptide sequences?
- Methodological Answer :
- Sequential Deprotection : Remove Dde first with 2% hydrazine in DMF (2 × 10 min), followed by Boc cleavage with 50% TFA/DCM .
- Kinetic Analysis : Use real-time UV-Vis spectroscopy (280 nm) to monitor hydrazine-driven Dde deprotection kinetics .
- Side Reaction Mitigation : Add 5% v/v thioanisole during TFA treatment to suppress carbocation-mediated side reactions .
Q. What methodologies address low coupling efficiency of this compound in automated peptide synthesizers?
- Methodological Answer :
- Pre-Activation : Pre-activate the amino acid with HBTU/HOBt (1:1 molar ratio) in DMF for 5 min before coupling .
- Double Coupling : Repeat coupling steps with 4-fold molar excess of this compound for sterically hindered residues .
- In Situ Monitoring : Use conductivity sensors to detect unreacted amines and trigger recoupling .
Q. How to resolve contradictions in reported Dde group stability under varying pH and temperature conditions?
- Methodological Answer :
- Systematic Testing : Design a matrix of pH (4–9) and temperature (25–60°C) conditions, analyzing Dde hydrolysis rates via LC-MS .
- Comparative Studies : Cross-reference kinetic data with computational models (e.g., DFT calculations) to identify stabilizing interactions .
Q. How to design experiments assessing this compound’s compatibility with non-standard amino acids (e.g., D-amino acids or β-amino acids)?
- Methodological Answer :
- Compatibility Screening : Synthesize model peptides (e.g., Ac-X-Dap(Dde)-Y-NH) with non-standard residues and analyze coupling yields via MALDI-TOF .
- Steric Effects : Use molecular dynamics simulations to predict steric clashes and adjust resin loading (0.2–0.4 mmol/g) .
Q. How to validate this compound’s role in synthesizing branched peptides or dendrimers?
Properties
IUPAC Name |
(2S)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6/c1-10(14-12(21)7-18(5,6)8-13(14)22)19-9-11(15(23)24)20-16(25)26-17(2,3)4/h11,21H,7-9H2,1-6H3,(H,20,25)(H,23,24)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONCDJKRGMZBBL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















